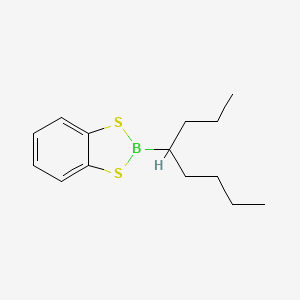

2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole

Descripción

2-(Octan-4-il)-2H-1,3,2-benzoditiaaborol es un compuesto organoboro caracterizado por su estructura única, que incluye un núcleo de benzoditiaaborol sustituido con un grupo octan-4-il.

Propiedades

Número CAS |

918897-55-9 |

|---|---|

Fórmula molecular |

C14H21BS2 |

Peso molecular |

264.3 g/mol |

Nombre IUPAC |

2-octan-4-yl-1,3,2-benzodithiaborole |

InChI |

InChI=1S/C14H21BS2/c1-3-5-9-12(8-4-2)15-16-13-10-6-7-11-14(13)17-15/h6-7,10-12H,3-5,8-9H2,1-2H3 |

Clave InChI |

OAOWIYYTFXTGHZ-UHFFFAOYSA-N |

SMILES canónico |

B1(SC2=CC=CC=C2S1)C(CCC)CCCC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Octan-4-il)-2H-1,3,2-benzoditiaaborol generalmente implica la reacción de un precursor de benzoditiaaborol con un haluro de octan-4-il en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente adecuado, como dimetilformamida, a temperaturas elevadas para facilitar la reacción de sustitución.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Octan-4-il)-2H-1,3,2-benzoditiaaborol puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde el grupo octan-4-il se puede reemplazar por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos a temperatura ambiente o temperaturas ligeramente elevadas.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio; las reacciones generalmente se llevan a cabo en disolventes anhidros como tetrahidrofurano bajo atmósfera inerte.

Sustitución: Haluros de alquilo, cloruros de acilo; las reacciones se llevan a cabo en presencia de una base y un solvente adecuado.

Productos principales:

Oxidación: Sulfóxidos, sulfonas.

Reducción: Derivados reducidos con estados de oxidación alterados.

Sustitución: Compuestos con diferentes grupos funcionales que reemplazan el grupo octan-4-il.

Aplicaciones Científicas De Investigación

2-(Octan-4-il)-2H-1,3,2-benzoditiaaborol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y materiales.

Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su potencial uso en el desarrollo de fármacos y como farmacóforo en química medicinal.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y dispositivos electrónicos, debido a sus propiedades estructurales únicas.

Mecanismo De Acción

El mecanismo de acción de 2-(Octan-4-il)-2H-1,3,2-benzoditiaaborol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Compuestos similares:

Derivados de 2-(Octan-4-il)-2H-1,3,2-benzoditiaaborol: Compuestos con núcleos de benzoditiaaborol similares pero diferentes sustituyentes.

Análogos de benzoditiaaborol: Compuestos con estructuras centrales similares pero diferentes grupos funcionales.

Unicidad: 2-(Octan-4-il)-2H-1,3,2-benzoditiaaborol es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.

Comparación Con Compuestos Similares

2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole derivatives: Compounds with similar benzodithiaborole cores but different substituents.

Benzodithiaborole analogs: Compounds with similar core structures but varying functional groups.

Uniqueness: 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antimicrobial, antiviral, and cytotoxic properties.

Chemical Structure and Properties

The compound belongs to the class of benzodithiaboroles, which are characterized by their boron-containing heterocycles. The presence of the octan-4-yl group contributes to its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of benzodithiaboroles, including 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole. Key findings include:

- Broad Spectrum Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. This includes notable effectiveness against drug-resistant strains.

- Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound are comparable to established antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent.

Table 1: Antimicrobial Efficacy of 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole

| Pathogen | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin | 4 |

| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 8 |

| Escherichia coli | 32 | Amoxicillin | 16 |

Antiviral Activity

The antiviral properties of benzodithiaboroles have also been explored. In vitro studies indicate that these compounds can inhibit viral replication:

- Influenza Virus : Compounds similar to 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole showed significant antiviral activity against strains such as H1N1.

Case Study : A study conducted on the effects of benzodithiaboroles on influenza virus demonstrated a reduction in viral titers by over 90% at specific concentrations.

Cytotoxicity

The cytotoxic effects of 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole have been assessed in various cancer cell lines:

- Cell Line Testing : In assays involving human cancer cell lines such as HeLa and MCF7, the compound exhibited selective cytotoxicity with IC50 values in the micromolar range.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

The exact mechanisms by which 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Membrane Disruption : Its lipophilic nature may facilitate interactions with bacterial membranes leading to cell lysis.

- Inhibition of Viral Entry : The compound may interfere with viral entry into host cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.